5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an acetamidomethyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-acetylpyridine with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetamidomethyl and carboxylic acid groups. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and functionalization processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research has indicated its potential as an anti-inflammatory, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: 2-pyridinecarboxylic acid, known for its role in metal chelation and biological activity.
Nicotinic acid:
Isonicotinic acid: 4-pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid stands out due to its fused pyrazole-pyridine structure, which imparts unique chemical and biological properties. Unlike the simpler pyridinecarboxylic acids, this compound offers a more complex scaffold for drug design and material science applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)12-5-8-2-3-14-10(4-8)9(6-13-14)11(16)17/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
POXOSGQBNDDVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCN2C(=C(C=N2)C(=O)O)C1 |
Origin of Product |
United States |
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